molecular formula C16H16N4O2 B2406310 N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896068-75-0

N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2406310
CAS No.: 896068-75-0
M. Wt: 296.33
InChI Key: NSQKUTBLRZDAGW-UHFFFAOYSA-N
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Description

N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to maximize yield and minimize impurities, ensuring that the final product meets the required standards for purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various derivatives of the original compound, each with unique properties and potential applications. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: Biologically, N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has shown potential in various bioassays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific molecular targets suggests that it could be developed into a drug for treating various diseases.

Industry: Industrially, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

  • N-allyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

  • N-(3-chloro-2-methylphenyl)-1,4-dihydro-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Uniqueness: N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide stands out due to its specific structural features and reactivity. These characteristics make it distinct from other similar compounds, allowing it to be used in unique applications and research areas.

Properties

IUPAC Name

6,12-dimethyl-2-oxo-N-prop-2-enyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-4-7-17-15(21)12-8-11-14(19(12)3)18-13-6-5-10(2)9-20(13)16(11)22/h4-6,8-9H,1,7H2,2-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQKUTBLRZDAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NCC=C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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